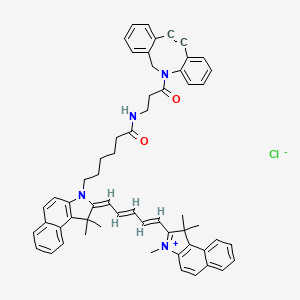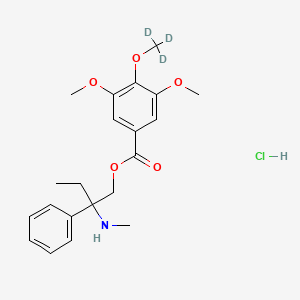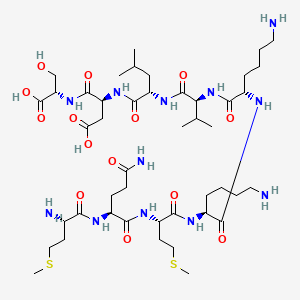
Raf inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raf inhibitor 3 is a small molecule inhibitor that targets the Raf kinase family, which includes ARAF, BRAF, and CRAF. These kinases play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell growth, proliferation, and survival. This compound has shown potential in treating cancers driven by mutations in the RAS or RAF genes, making it a promising candidate for targeted cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Raf inhibitor 3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitor’s binding affinity and selectivity for Raf kinases. This step may involve reactions such as halogenation, nitration, and reduction.
Final coupling and purification: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound. The product is then purified using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and high-throughput techniques. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Raf inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its potency and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their biological activities and potential therapeutic applications.
科学研究应用
Raf inhibitor 3 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to inhibit the growth of cancer cells with mutations in the RAS or RAF genes. It has shown promise in preclinical models of melanoma, colorectal cancer, and lung cancer.
Signal Transduction Studies: this compound is used to investigate the RAS-RAF-MEK-ERK signaling pathway, providing insights into the molecular mechanisms underlying cell growth and proliferation.
Drug Development: The compound serves as a lead molecule for the development of new Raf inhibitors with improved efficacy and safety profiles. Researchers use structure-activity relationship studies to design and synthesize analogs of this compound.
Biological Assays: this compound is employed in various biological assays to study its effects on cell viability, apoptosis, and signal transduction. These assays help identify potential therapeutic targets and biomarkers for cancer treatment.
作用机制
Raf inhibitor 3 exerts its effects by binding to the ATP-binding site of Raf kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway. As a result, the compound effectively blocks cell growth and proliferation in cancer cells with hyperactive RAS or RAF signaling. The molecular targets of this compound include ARAF, BRAF, and CRAF, with varying degrees of selectivity and potency.
相似化合物的比较
Raf inhibitor 3 is compared with other Raf inhibitors based on its selectivity, potency, and therapeutic potential. Similar compounds include:
Vemurafenib: A BRAF inhibitor approved for the treatment of melanoma with BRAF V600E mutation. Vemurafenib has shown significant clinical efficacy but is associated with resistance and adverse effects.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for the treatment of melanoma. Dabrafenib offers improved efficacy and safety compared to vemurafenib.
Sorafenib: A multi-kinase inhibitor that targets RAF kinases as well as other kinases involved in angiogenesis and tumor growth. Sorafenib is used for the treatment of hepatocellular carcinoma and renal cell carcinoma.
This compound is unique in its ability to selectively inhibit multiple Raf kinases, making it a versatile tool for studying the RAS-RAF-MEK-ERK pathway and developing targeted cancer therapies.
属性
分子式 |
C18H19FN8O2S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-[2-fluoro-3-[2-propan-2-yl-5-(1H-pyrazol-4-yl)triazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H19FN8O2S/c1-11(2)27-23-17(12-7-20-21-8-12)18(24-27)14-5-4-6-15(16(14)19)25-30(28,29)13-9-22-26(3)10-13/h4-11,25H,1-3H3,(H,20,21) |
InChI 键 |
KYKHIBDNWSBVRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1N=C(C(=N1)C2=CNN=C2)C3=C(C(=CC=C3)NS(=O)(=O)C4=CN(N=C4)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


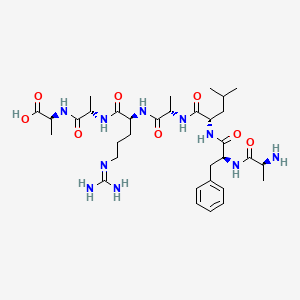
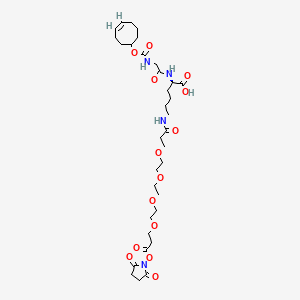
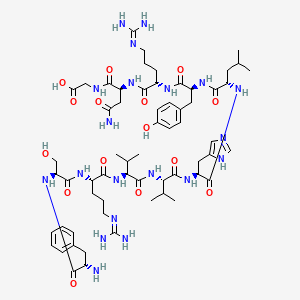
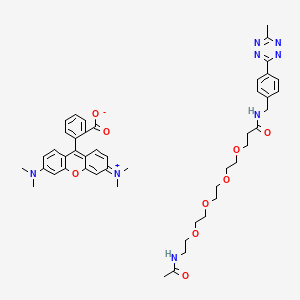
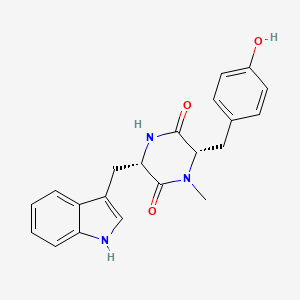
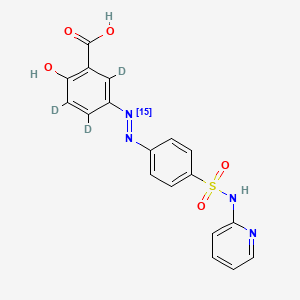
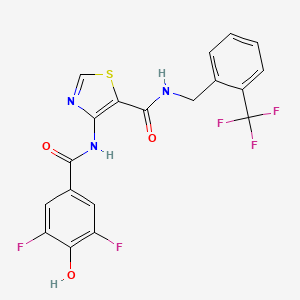
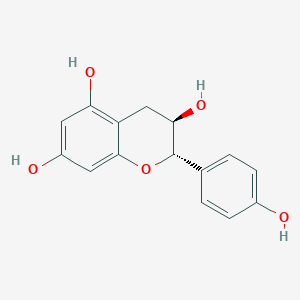
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)

